molecular formula C18H33NO2 B3026170 (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol

(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol

Cat. No.: B3026170
M. Wt: 295.5 g/mol
InChI Key: GRZHNWWIQBDTDR-KRWOKUGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphingosine (d181) Alkyne: is a modified form of sphingosine, a type of sphingolipid. The compound is characterized by the presence of an alkyne group at the terminal end of its carbon chain. This modification allows it to participate in click chemistry reactions, making it a valuable tool for biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d18:1) Alkyne typically involves the introduction of an alkyne group to the sphingosine molecule. This can be achieved through various chemical reactions, including the use of alkyne-containing reagents under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of Sphingosine (d18:1) Alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically formulated in ethanol for storage and distribution .

Mechanism of Action

Sphingosine (d18:1) Alkyne exerts its effects by interacting with various molecular targets involved in sphingolipid metabolism. The alkyne group allows it to be tagged and tracked, providing insights into its role in cellular processes. It can inhibit or activate specific enzymes and signaling pathways, influencing cell proliferation, survival, and apoptosis .

Comparison with Similar Compounds

Uniqueness: Sphingosine (d18:1) Alkyne is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This modification makes it a versatile tool for labeling and tracking sphingosine in various research applications .

Biological Activity

(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol, commonly referred to as sphingosine alkyne or sphingosine (d18:1) alkyne, is a modified form of sphingosine that plays a significant role in cellular processes. Its unique alkyne modification allows it to engage in click chemistry reactions, providing valuable insights into sphingolipid metabolism and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, interactions with cellular targets, and implications for research and therapeutic applications.

The compound has the following chemical properties:

PropertyValue
IUPAC Name (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol
CAS Registry No. 954096-91-4
Molecular Formula C18H33NO2
Molecular Weight 295.5 g/mol

Sphingosine alkyne exerts its biological effects primarily through its interactions with various enzymes and signaling pathways involved in sphingolipid metabolism. The alkyne group facilitates the tagging of this compound for tracking within cellular systems. Key mechanisms include:

  • Inhibition of Enzymes: Sphingosine alkyne can inhibit specific enzymes involved in sphingolipid metabolism, influencing cell survival and apoptosis.
  • Signaling Pathways: The compound modulates signaling pathways that regulate cell proliferation and differentiation by acting as a second messenger in response to extracellular stimuli .

Cell Proliferation and Apoptosis

Research has demonstrated that sphingosine derivatives can significantly impact cell proliferation and apoptosis. For instance:

  • Cell Cycle Arrest: Sphingosine alkyne has been shown to induce cell cycle arrest in various cell types by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) .
  • Apoptotic Induction: Studies indicate that treatment with sphingosine derivatives can lead to increased apoptosis in cancer cells through the activation of caspases and mitochondrial pathways .

Case Studies

  • Ceramide Metabolism Study:
    A study involving murine fibroblast cells (C3H10T1/2) demonstrated that treatment with ceramide (a related sphingolipid) resulted in significant apoptosis when combined with inhibitors of ceramidase and sphingosine kinase. This highlights the importance of sphingolipid metabolism in regulating cell survival .
  • Keratinocyte Growth:
    Another investigation into human keratinocytes revealed that exposure to ceramides led to a concentration-dependent increase in ceramide content, reduced proliferation rates, and induced apoptosis. These findings suggest that sphingolipids play a critical role in skin cell biology .

Comparative Analysis

The biological activity of this compound can be compared with other sphingolipids:

CompoundMechanism of ActionBiological Effects
Sphingosine Modulates signaling pathwaysCell growth and differentiation
Ceramide Induces apoptosisCell cycle arrest and differentiation
Sphingosine 1-phosphate (S1P) Promotes cell survivalAnti-apoptotic effects

Applications in Research

Due to its unique properties, this compound is increasingly utilized in biochemical research:

  • Click Chemistry: The ability to participate in click chemistry reactions allows researchers to label and track sphingolipids within cellular environments.
  • Therapeutic Potential: Understanding its biological activities may lead to novel therapeutic strategies for diseases associated with dysregulated sphingolipid metabolism.

Properties

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHNWWIQBDTDR-KRWOKUGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Reactant of Route 2
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Reactant of Route 3
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Reactant of Route 4
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Reactant of Route 5
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Reactant of Route 6
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol

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